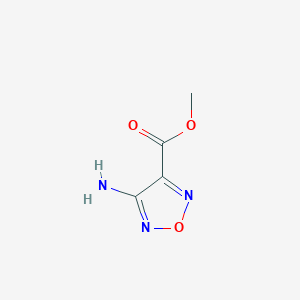

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Overview

Description

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS: 159013-94-2) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at position 4 and a methyl ester at position 3. Its molecular formula is C₅H₇N₃O₃, with a molecular weight of 157.13 g/mol . This compound is widely used in medicinal chemistry and materials science due to its structural versatility, serving as a precursor for inhibitors, ligands, and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This method yields the desired compound with good efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized oxadiazoles.

Scientific Research Applications

Chemical Research Applications

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique oxadiazole structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Reaction with Acetamide : This method involves heating 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide at high temperatures (around 180°C) to yield this compound.

Types of Reactions

The compound can undergo various reactions:

- Oxidation : To form different oxadiazole derivatives.

- Reduction : Modifying functional groups attached to the oxadiazole ring.

- Substitution : The amino group can participate in substitution reactions to create various derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | C. albicans | 8 µg/mL |

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |

| HEPG2 (Liver) | 15 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | Modulation of apoptosis-related proteins |

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through various pathways including caspase activation and interference with cell cycle regulators.

Industrial Applications

In industry, this compound is used in the synthesis of advanced materials such as polymers and nanomaterials due to its unique chemical properties. Its ability to act as a precursor for more complex molecules enhances its utility in material science.

Case Studies

Several case studies highlight the therapeutic potential and applications of this compound:

- Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls.

- Antimicrobial Efficacy Against Resistant Strains : Research demonstrated the effectiveness of specific derivatives against multidrug-resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical parameters for Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate and its closest analogues:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (per gram) | Key Substituent |

|---|---|---|---|---|---|---|

| This compound | 159013-94-2 | C₅H₇N₃O₃ | 157.13 | 97% | ¥228.00 | Methyl ester |

| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 17376-63-5 | C₅H₇N₃O₃ | 157.13* | 95% | ¥78.00 | Ethyl ester |

| 2-Hydroxyethyl ester (carbamate derivative) | 1368537-73-8 | C₆H₈N₄O₄ | 200.15 | N/A | N/A | Hydroxyethyl carbamate |

| 4-Amino-1,2,5-oxadiazole-3-carbonitrile | 156463-85-3 | C₃H₂N₄O | 126.08 | 98% | ¥248.00 | Nitrile group |

| 2-Fluorobenzyl ester | 1261230-74-3 | C₁₀H₇FN₃O₃ | 251.18 | 95% | N/A | 2-Fluorobenzyl ester |

* Molecular weight discrepancy noted in ; actual value for ethyl ester should be higher than methyl ester. Confirmation required.

Physicochemical Properties

- Solubility : Methyl and ethyl esters show moderate solubility in polar aprotic solvents (e.g., DMSO, THF). The hydroxyethyl carbamate derivative (1368537-73-8) likely has enhanced aqueous solubility due to the hydroxyl group .

- Stability: Amino-substituted oxadiazoles are generally stable in crystalline form but may decompose in solution over time, as observed in hemiaminal analogues ().

Biological Activity

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (MAO) is a heterocyclic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

MAO has the molecular formula and a molecular weight of 143.10 g/mol. The compound features a five-membered ring containing two nitrogen atoms and three carbon atoms, with an amino group and a carboxylate ester substituent. Its structure allows for significant interactions with biological targets.

MAO's biological activity is largely attributed to its ability to interact with various enzymes and biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as thymidylate synthase, histone deacetylases (HDAC), and topoisomerase II. These interactions can halt cell proliferation and induce apoptosis in cancerous cells .

- Cell Signaling : MAO modulates several cellular signaling pathways, influencing processes such as cell cycle progression and apoptosis. For instance, it may trigger caspase activation leading to programmed cell death.

Antimicrobial Properties

MAO exhibits notable antimicrobial activity against various bacterial strains. Research indicates that derivatives of oxadiazoles, including MAO, have shown efficacy against pathogens such as Mycobacterium tuberculosis and other resistant strains .

Anticancer Activity

Several studies have highlighted the anticancer potential of MAO:

- Cytotoxicity : In vitro studies demonstrate that MAO can induce cytotoxic effects on different cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The IC50 values for MAO derivatives often show competitive potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry analyses indicate that MAO compounds can arrest the cell cycle at the G1 phase and promote apoptosis through caspase activation . This suggests that MAO may serve as a potent candidate for further development as an anticancer agent.

Case Studies

-

Study on Anticancer Activity :

- A derivative of MAO was tested against several cancer cell lines, showing IC50 values ranging from 0.12 to 2.78 µM. These values indicate a higher potency than some existing treatments .

- The study also revealed that modifications in the chemical structure significantly affect biological activity, with electron-withdrawing groups enhancing potency.

- Antimicrobial Efficacy :

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of MAO:

- Stability : The compound exhibits good metabolic stability with a half-life conducive for therapeutic applications.

- Bioavailability : Initial data suggest favorable bioavailability profiles in preclinical models .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C6H8N4O3 | Similar structure; used in antimicrobial research |

| 4-Amino-1,2,5-Oxadiazole | C3H4N4O2 | Basic structure; precursor for various derivatives |

| Methyl 4-amino-furoxan | C5H6N4O3 | Exhibits different biological activities |

MAO stands out due to its unique combination of functional groups that enhance its bioactivity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, and how can reaction conditions influence yield and purity?

The compound is synthesized via hydrazinolysis of its ester precursor. A typical method involves suspending this compound in anhydrous methanol, followed by slow addition of hydrazine hydrate under reflux at 80°C for 10–12 hours . Key factors affecting yield include:

- Temperature control : Excessive heat may degrade the oxadiazole ring.

- Solvent purity : Anhydrous methanol minimizes side reactions.

- Stoichiometry : Excess hydrazine drives the reaction to completion but may require careful purification.

Characterization via LC-MS and H/C NMR is critical to confirm purity and structural integrity .

Q. How is the molecular structure of this compound characterized experimentally?

The structure is confirmed using:

- X-ray crystallography : Resolves the planar oxadiazole ring and carboxylate substituents.

- Spectroscopic methods :

- H NMR: Absence of NH proton signals in DMSO-d suggests hydrogen bonding or tautomerism.

- IR spectroscopy: Peaks at 1650–1750 cm confirm C=O (ester) and C=N (oxadiazole) bonds .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 169.10 for CHNO) validate the molecular formula .

Q. What are the stability considerations for storing this compound?

The compound is hygroscopic and sensitive to light. Recommended storage conditions:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.

Stability studies using accelerated aging (40°C/75% RH for 6 months) show <5% degradation when stored properly .

Advanced Research Questions

Q. How can this compound be functionalized for applications in medicinal chemistry?

The amino and ester groups serve as handles for derivatization:

- Amide formation : React with acyl chlorides or active esters to generate carboxamide derivatives (e.g., N-(2,2-diphenylethyl)-4-hydroxy-1,2,5-oxadiazole-3-carboxamide) .

- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H) removes protective groups (e.g., benzyloxy) to yield hydroxylated analogs .

- Heterocyclic coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 4-position .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The oxadiazole ring exhibits high electron deficiency, favoring nucleophilic substitution at the 3-carboxylate position .

- Molecular docking : Model interactions with biological targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) to guide drug design .

Q. How do contradictory data on synthetic yields arise, and how can they be resolved?

Discrepancies in yields (e.g., 70–90%) often stem from:

- Reagent quality : Hydrazine hydrate purity impacts reaction efficiency .

- Workup protocols : Incomplete removal of by-products (e.g., methyl hydrazinecarboxylate) skews yield calculations.

Resolution strategies: - Standardize reaction conditions (e.g., inert atmosphere, controlled heating).

- Use orthogonal analytical methods (HPLC, H NMR) to quantify impurities .

Q. What role does this compound play in high-energy material research?

The oxadiazole scaffold is nitrogen-rich (53.3% N by mass), making it a candidate for energetic materials. Studies focus on:

- Thermal stability : DSC/TGA analyses reveal decomposition thresholds >200°C.

- Detonation velocity : Predicted via Kamlet-Jacobs equations using density functional theory (DFT)-optimized structures .

Q. Methodological Notes

- Synthetic optimization : Replace hydrazine hydrate with safer alternatives (e.g., alkyl hydrazines) to reduce toxicity .

- Analytical validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Safety protocols : Handle under fume hoods due to potential release of toxic gases (e.g., HCN) during decomposition .

Properties

IUPAC Name |

methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-9-4(8)2-3(5)7-10-6-2/h1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFAQDARRSPFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366045 | |

| Record name | methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-94-2 | |

| Record name | methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.